molecular formula C17H12N2O B5911419 (Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine

(Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine

Cat. No.: B5911419
M. Wt: 260.29 g/mol
InChI Key: BCHOMUPYRASOLK-PDGQHHTCSA-N
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Description

(Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine is a heterocyclic compound that combines the structural features of carbazole and furan Carbazole is a tricyclic aromatic compound, while furan is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine typically involves the condensation of carbazole with furfural. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. Commonly used reagents include hydrochloric acid or sodium hydroxide. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the carbazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising lead compound for the development of new drugs.

Industry

In industry, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of (Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the carbazole moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s bioactivity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    N-carbazol-9-yl-1-(furan-2-yl)methanamine: Similar structure but with an amine group instead of an imine.

    N-carbazol-9-yl-1-(furan-2-yl)ethanone: Contains a ketone group instead of an imine.

    N-carbazol-9-yl-1-(furan-2-yl)ethanol: Contains a hydroxyl group instead of an imine.

Uniqueness

(Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine is unique due to the presence of the imine group, which imparts distinct chemical reactivity and biological activity. The combination of carbazole and furan moieties also contributes to its unique electronic properties, making it suitable for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)19(16)18-12-13-6-5-11-20-13/h1-12H/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHOMUPYRASOLK-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2N=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2/N=C\C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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